

# Deleobuvir (BI 207127) pharmacology and toxicology

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Pharmacology and Toxicology of **Deleobuvir** (BI 207127)

#### Introduction

**Deleobuvir**, also known as BI 207127, is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][3] **Deleobuvir** functions as a direct-acting antiviral (DAA) by allosterically inhibiting the viral polymerase, an enzyme essential for the replication of the HCV genome.[4][5] Although its development was ultimately discontinued due to insufficient efficacy in certain patient populations, the study of **Deleobuvir** has provided valuable insights into the pharmacology and toxicology of non-nucleoside inhibitors.[2][5]

## Pharmacology Mechanism of Action

**Deleobuvir** is a non-competitive inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as thumb-pocket 1.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA synthesis activity and preventing viral replication.[4][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, **Deleobuvir**'s allosteric inhibition offers a different mechanism for disrupting viral proliferation. [7][8] The inhibition is reversible and noncovalent.[1]





Click to download full resolution via product page

Caption: Mechanism of action of **Deleobuvir** in inhibiting HCV replication.

## **In Vitro Activity**

**Deleobuvir** has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in cell-based replicon assays.[1][5]

| Parameter                                                              | HCV Genotype 1a             | HCV Genotype 1b                | Reference |
|------------------------------------------------------------------------|-----------------------------|--------------------------------|-----------|
| EC50                                                                   | 23 nM                       | 11 nM                          | [1][5]    |
| IC50                                                                   | 50 nM (polymerase activity) | 19-50 nM (polymerase activity) | [4][5]    |
| EC50: 50% effective concentration; IC50: 50% inhibitory concentration. |                             |                                |           |

The compound shows high specificity for HCV NS5B polymerase with weak to no inhibitory activity against other viral polymerases like poliovirus RdRp or mammalian DNA polymerases  $\alpha$ ,  $\beta$ , and  $\gamma$ .[4][5]

### **Pharmacokinetics**

1.3.1. Absorption and Distribution Following oral administration, plasma exposure of **Deleobuvir** was found to be supraproportional at doses of 400 mg every 8 hours (q8h) and higher.[1][9] In patients with cirrhosis, plasma exposure was approximately two-fold higher than in patients without cirrhosis.[1][10]



1.3.2. Metabolism and Excretion A mass balance study in healthy subjects following a single 800 mg oral dose of [14C]**Deleobuvir** revealed that the majority of the radioactivity (95.1%) was recovered in the feces.[11][12] This indicates that fecal elimination is the primary route of excretion. **Deleobuvir** has a moderate to high clearance rate.[11][12]

Two major metabolites have been identified in plasma:[11][12]

- Acyl glucuronide (deleobuvir-AG): Represents approximately 20% of the total drug-related material in plasma.
- CD 6168: An alkene reduction metabolite formed by gut bacteria, accounting for about 15% of drug-related material in plasma.

In fecal samples, unchanged **Deleobuvir** and the metabolite CD 6168 were the main components, each representing 30-35% of the administered dose.[11][12] The biotransformation of **Deleobuvir** appears to be mediated by non-CYP450 enzymes, which is a significant finding as in vitro models based on hepatocytes did not accurately predict in vivo clearance.[11]



Click to download full resolution via product page

Caption: Metabolic pathway of **Deleobuvir**.

#### 1.3.3. Pharmacokinetic Parameters



| Parameter                                | Value (Patients without Cirrhosis) | Value (Patients with Cirrhosis) | Reference |
|------------------------------------------|------------------------------------|---------------------------------|-----------|
| Terminal Elimination<br>Half-Life (t1/2) | 5.9 to 6.0 hours                   | 3.7 to 5.3 hours                | [1]       |
| Time to Cmax                             | ~3 hours                           | ~3 hours                        | [11][12]  |
| Note: Substantial variability in         |                                    |                                 |           |
| pharmacokinetic                          |                                    |                                 |           |
| parameters between                       |                                    |                                 |           |
| patients was                             |                                    |                                 |           |
| observed, with                           |                                    |                                 |           |
| coefficients of                          |                                    |                                 |           |
| variation $>60\%$ .[1]                   |                                    |                                 |           |

## **Drug-Drug Interactions**

In vitro studies assessed the drug-drug interaction (DDI) potential of **Deleobuvir** and its major metabolites, CD 6168 and **deleobuvir**-AG.[13] These studies revealed complex interactions with Cytochrome P450 (CYP) enzymes. Notably, **deleobuvir**-AG was a more potent inactivator of CYP2C8 than the parent drug, and CD 6168 showed potential for P450 induction.[13] Including the effects of these metabolites was crucial for accurately predicting the net DDI potential, particularly for CYP3A4.[13]

## Toxicology and Safety Adverse Events in Clinical Trials

**Deleobuvir** was generally well-tolerated in Phase 1b clinical trials.[1][9] The most frequently reported adverse events (AEs) were dose-dependent and typically mild to moderate in intensity.[1][10]



| Adverse Event<br>Category               | Frequency in<br>Deleobuvir Group | Common<br>Manifestations      | Reference   |
|-----------------------------------------|----------------------------------|-------------------------------|-------------|
| Gastrointestinal<br>Disorders           | 43.5% (20/46 patients)           | Nausea, vomiting,<br>diarrhea | [1][14][15] |
| Nervous System Disorders                | 21.7% (10/46 patients)           | Headache                      | [1]         |
| Skin/Cutaneous<br>Tissue Disorders      | 17.4% (8/46 patients)            | Rash                          | [1]         |
| Data from a 5-day monotherapy study.[1] |                                  |                               |             |

No significant hepatic, renal, or hematologic toxicity was observed during short-term administration.[1] In combination therapy trials with faldaprevir and ribavirin, serious AEs were more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A).[14]

#### Resistance

As with many direct-acting antivirals, treatment with **Deleobuvir** can lead to the emergence of resistant viral variants. In vitro and in vivo studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.[1][6]

- Key Resistance-Associated Substitution: P495 in thumb-pocket 1 is the most common site
  for substitutions. The P495L substitution was found to decrease sensitivity to **Deleobuvir** by
  120- to 310-fold.[1][10]
- Fitness of Resistant Variants: Variants carrying the P495 substitutions, such as P495L, did
  not persist in follow-up after the cessation of drug pressure, suggesting they have lower
  replicative fitness compared to the wild-type virus.[1][3]

## Key Experimental Protocols Phase 1b Monotherapy Study Protocol (Representative)

### Foundational & Exploratory





This protocol is a summary of the design used to evaluate the initial antiviral activity, safety, and pharmacokinetics of **Deleobuvir**.[1]

- Study Design: Double-blind, placebo-controlled, dose-escalation study.
- Patient Population: Treatment-naive or treatment-experienced adult patients with chronic HCV genotype 1 infection, with and without compensated cirrhosis. Exclusion criteria included co-infection with HBV or HIV, other concurrent liver diseases, and significant comorbidities.[1]
- Dosing Regimens:
  - Patients without cirrhosis: Randomized to receive **Deleobuvir** (100, 200, 400, 800, or 1,200 mg) or a matching placebo every 8 hours for 5 days.
  - Patients with cirrhosis: Received open-label **Deleobuvir** at 400 mg or 600 mg every 8 hours for 5 days.
- Primary Endpoints:
  - Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
  - Antiviral Activity: Measured by the change in plasma HCV RNA levels from baseline.
- Pharmacokinetic Analysis: Serial blood samples were collected to determine plasma concentrations of **Deleobuvir** and its pharmacokinetic parameters.
- Virologic Analysis: NS5B genotyping and phenotyping were performed at baseline and during the study to identify resistance-associated substitutions.





Click to download full resolution via product page

Caption: Workflow for a Phase 1b **Deleobuvir** monotherapy trial.

### **Mass Balance and Metabolite Profiling Protocol**

This protocol outlines the methodology used to determine the absorption, metabolism, and excretion of **Deleobuvir**.[11][12]

- Study Design: Open-label, single-dose study in healthy male subjects.
- Dosing: Administration of a single oral 800 mg dose of **Deleobuvir** containing 100  $\mu$ Ci of [14C]**Deleobuvir**.
- Sample Collection: Blood, urine, and feces were collected at predefined intervals post-dose to measure total radioactivity and profile metabolites.



#### • Analytical Methods:

- Radioactivity Measurement: Liquid scintillation counting was used to quantify total radioactivity in all samples.
- Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical detection was used to separate the parent drug from its metabolites.
- Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the metabolites.

#### Primary Endpoints:

- Mass Balance: Calculation of the total recovery of radioactivity in urine and feces.
- Pharmacokinetics: Determination of the pharmacokinetic profiles of total radioactivity,
   Deleobuvir, and its major metabolites.
- Metabolite Identification: Characterization of the primary biotransformation pathways.

### Conclusion

**Deleobuvir** (BI 207127) is a potent, allosteric inhibitor of the HCV NS5B polymerase with a well-characterized pharmacological profile. Its primary mechanism involves binding to the thumb-pocket 1 site, leading to the inhibition of viral RNA synthesis. The drug is predominantly cleared through fecal excretion, with metabolism mediated by non-CYP450 pathways and gut microbiota playing a significant role. In early clinical studies, **Deleobuvir** demonstrated dose-dependent antiviral activity and was generally well-tolerated, with gastrointestinal effects being the most common adverse events. The emergence of resistance, primarily through substitutions at the P495 position, was a key virologic finding. Although development was halted, the extensive research on **Deleobuvir** has contributed significantly to the understanding of non-nucleoside polymerase inhibitors as a class of antiviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deleobuvir Wikipedia [en.wikipedia.org]
- 3. DELEOBUVIR All About Drugs [allfordrugs.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS5B inhibitor Wikipedia [en.wikipedia.org]
- 8. The HCV NS5B nucleoside and non-nucleoside inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 11. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of deleobuvir, a hepatitis C virus polymerase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Major Metabolites toward Complex Drug-Drug Interactions of Deleobuvir: In Vitro Predictions and In Vivo Outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short article: Faldaprevir, deleobuvir and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deleobuvir (BI 207127) pharmacology and toxicology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8103036#deleobuvir-bi-207127-pharmacology-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com